molecular formula C12H9F2NO3 B1612100 Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 228728-81-2

Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B1612100
CAS No.: 228728-81-2
M. Wt: 253.2 g/mol
InChI Key: BIFIWEDEMMZFND-UHFFFAOYSA-N
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Description

Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H9F2NO3 and its molecular weight is 253.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Applications

Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has been investigated for its antibacterial properties, primarily through the synthesis of derivatives with potential antibacterial activity. Studies have shown that derivatives of this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationships of these derivatives have been extensively studied to understand the impact of different substitutions on antibacterial efficacy (Koga, Itoh, Murayama, Suzue, & Irikura, 1980).

Role in Heterocyclic Chemistry

Research has also focused on the synthesis of novel heterocyclic compounds starting from this compound. These efforts include the preparation of compounds with potential medicinal properties, such as anticancer activities. For instance, the synthesis of Ethyl 3-(Aryldiazenyl)-7-oxo-dihydropyrido[2,3-f]quinoxaline-8-carboxylates from this compound has been described, showcasing its utility in constructing complex heterocyclic systems (Zahra et al., 2007).

Anticancer Research

Further scientific applications include the exploration of this compound derivatives for anticancer properties. A notable study involved the synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and testing their effects against the breast cancer MCF-7 cell line. This research highlights the compound's role as a precursor in developing new therapeutic agents with potential efficacy against cancer (Gaber et al., 2021).

Properties

IUPAC Name

ethyl 7,8-difluoro-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO3/c1-2-18-12(17)7-5-15-10-6(11(7)16)3-4-8(13)9(10)14/h3-5H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFIWEDEMMZFND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594422
Record name Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228728-81-2
Record name Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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